![molecular formula C9H12O2 B14597249 (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-67-4](/img/structure/B14597249.png)
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione is a bicyclic organic compound with a unique structure that includes two ketone groups. This compound is of interest in various fields of chemistry due to its distinctive molecular framework and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor, which can be achieved under basic conditions. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium tert-butoxide, and the reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of the ketone groups. These features make it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,8R)-2-methylbicyclo[6.1.0]nonane
- (1R,8R)-3-methylenebicyclo[6.1.0]nonane
- (1R,8R)-1,7,7-trimethylbicyclo[6.1.0]nonane
Uniqueness
What sets (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione apart from similar compounds is its specific arrangement of ketone groups and the resulting chemical reactivity. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
60582-67-4 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI-Schlüssel |
LFKARVLHKTVTMQ-RNFRBKRXSA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H]2C[C@H]2C(=O)C1 |
Kanonische SMILES |
C1CCC(=O)C2CC2C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


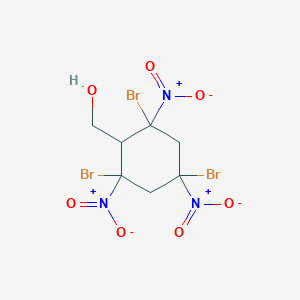

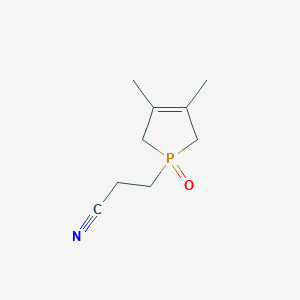
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

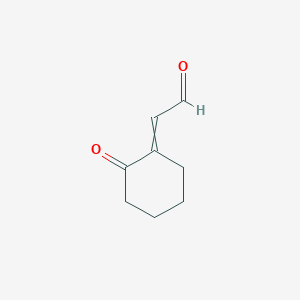
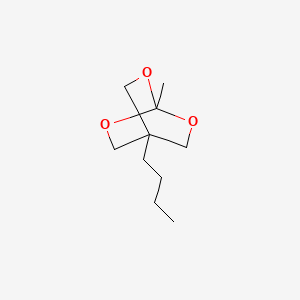
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
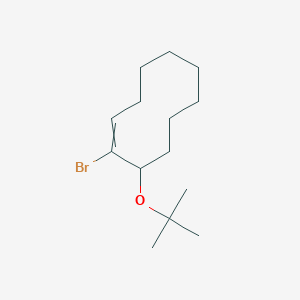
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
